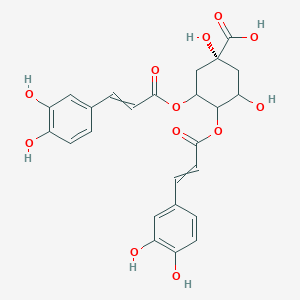

Isochlorogenic acid C

Description

Nomenclature and Chemical Classification in Academic Contexts

Isochlorogenic acid C is a specific isomer within the dicaffeoylquinic acid (diCQA) group. scielo.br In systematic chemical nomenclature, it is most accurately identified as 4,5-di-O-caffeoylquinic acid (4,5-diCQA). nih.govselleckchem.comphytopurify.com This name specifies the precise locations of the two caffeoyl group esters on the quinic acid core. The numbering of the quinic acid ring has been a source of historical confusion, following a revision of IUPAC guidelines in 1976, but the 4,5-diCQA designation is now standard in contemporary literature. scielo.brwikipedia.org

Chemically, this compound is classified as a phenylpropanoid, a large class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. phytopurify.comchembk.com More specifically, it belongs to the chlorogenic acid family, which comprises esters formed between quinic acid and one or more hydroxycinnamic acids, such as caffeic acid. scielo.brresearchgate.net Isochlorogenic acids are distinguished by the presence of two caffeic acid residues. scielo.brencyclopedia.pub

The compound's molecular formula is C₂₅H₂₄O₁₂, with a molecular weight of approximately 516.45 g/mol . aktinchem.comlabchem.com.mytokiwaph.co.jp

Chemical and Physical Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (1R,3R,4S,5R)-3,4-bis{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,5-dihydroxycyclohexanecarboxylic acid | nih.govcymitquimica.com |

| Synonyms | 4,5-dicaffeoylquinic acid, 4,5-diCQA | nih.govselleckchem.comphytopurify.com |

| CAS Number | 32451-88-0, 57378-72-0 | phytopurify.comaktinchem.comlabchem.com.my |

| Molecular Formula | C₂₅H₂₄O₁₂ | aktinchem.comlabchem.com.myraybiotech.com |

| Molecular Weight | ~516.45 g/mol | aktinchem.comlabchem.com.myraybiotech.com |

| Chemical Class | Phenylpropanoid, Dicaffeoylquinic Acid, Polyphenol | scielo.brphytopurify.comchembk.com |

Historical Perspectives in Phytochemical Research

The history of isochlorogenic acids is intertwined with early phytochemical studies of coffee. In 1950, researchers first described a substance isolated from coffee beans with properties similar to the well-known chlorogenic acid, naming it "isochlorogenic acid" to denote it as an isomer. scielo.brrsc.org This initial "isochlorogenic acid" was not a single compound but was later understood to be a mixture of at least three different dicaffeoylquinic acids. rsc.org

Over the subsequent decades, advancements in analytical techniques, such as chromatography and spectroscopy, enabled the separation and structural elucidation of these individual isomers. nih.gov this compound (4,5-diCQA), along with its isomers Isochlorogenic acid A (3,5-diCQA) and Isochlorogenic acid B, was definitively identified. nih.govnih.gov

Phytochemical research has since documented the presence of this compound in a wide array of plant species beyond coffee. It has been isolated from plants in the Asteraceae family, such as various Artemisia species, and other plants like Laggera alata, Gynura divaricata, and Calystegia soldanella, which are often used in traditional medicine. nih.govnih.govbiocrick.commedchemexpress.come-fas.org This widespread distribution hinted at its potential biological significance and spurred further investigation into its properties.

Significance of this compound in Contemporary Biochemical Investigations

This compound is a focal point of contemporary biochemical research due to its broad spectrum of observed bioactivities. chembk.commedchemexpress.commdpi.com Its potent antioxidant capacity is a well-documented attribute, with studies demonstrating its ability to scavenge free radicals, which is often higher than that of the positive control, ascorbic acid. nih.gove-fas.org This activity is central to many of its other reported effects.

The compound's role in modulating inflammatory pathways is a significant area of study. Research indicates that this compound can reduce the production of inflammatory mediators. chembk.comfrontiersin.org For instance, it has been shown to inhibit kallikrein 5, a protease involved in the inflammatory skin condition rosacea. researchgate.net In models of allergic asthma, this compound was found to suppress inflammatory and oxidative stress responses by upregulating factors like Nrf2. mdpi.comnih.gov

Furthermore, this compound has demonstrated notable antiviral and hepatoprotective effects. biocrick.commedchemexpress.com Studies have shown its ability to inhibit hepatitis B virus (HBV) replication and protect liver cells from injury by reducing apoptosis and oxidative stress. biocrick.commedchemexpress.com Other research has pointed to its inhibitory activity against enzymes like yeast α-glucosidase, suggesting a potential role in metabolic regulation. medchemexpress.com Its ability to induce cell cycle arrest in certain cancer cell lines is also an active area of investigation. medchemexpress.com These diverse findings underscore the compound's importance as a lead molecule in the exploration of new therapeutic strategies. chembk.commdpi.com

Summary of Key Research Findings for this compound

| Area of Investigation | Key Findings | Investigative Model | Source |

|---|---|---|---|

| Antioxidant Activity | Showed potent scavenging of ABTS and DPPH radicals, with higher activity than ascorbic acid. | In vitro chemical assays | e-fas.org |

| Anti-inflammatory Effects | Alleviated allergic asthma by suppressing inflammatory and oxidative stress responses via the Nrf2 pathway. | Mouse models of asthma | mdpi.comnih.gov |

| Hepatoprotective & Antiviral Activity | Exhibited potent anti-HBV effects, inhibiting HBsAg and HBeAg expression and protecting hepatocytes from apoptosis and injury. | Human hepatocyte cell lines (HL-7702, HepG2 2.15) | biocrick.commedchemexpress.com |

| Enzyme Inhibition | Demonstrated obvious inhibitory activities against yeast α-glucosidase. | In vitro enzyme assays | medchemexpress.com |

| Anti-Rosacea Effects | Inhibited kallikrein 5 (KLK5) protease activity, a key mediator in the pathophysiology of rosacea. | In vitro enzyme and cell-based assays | researchgate.net |

| Anti-Cancer Potential | Inhibited prostate cancer cells (DU-145) through cell cycle arrest. | Human prostate cancer cell line (DU-145) | medchemexpress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24O12 |

|---|---|

Molecular Weight |

516.4 g/mol |

IUPAC Name |

(1R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19?,20?,23?,25-/m1/s1 |

InChI Key |

UFCLZKMFXSILNL-HNVAYXLOSA-N |

Isomeric SMILES |

C1C(C(C(C[C@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of Isochlorogenic Acid C

Precursor Pathways in Plant Systems

The foundational building blocks for isochlorogenic acid C are supplied by two primary upstream metabolic pathways: the phenylpropanoid biosynthesis pathway and the shikimate pathway.

The phenylpropanoid pathway is central to the synthesis of this compound, providing the essential hydroxycinnamic acid moiety, caffeic acid. nih.gov This pathway commences with the amino acid L-phenylalanine. mdpi.com A series of enzymatic steps, including deamination, hydroxylation, and ligation to Coenzyme A (CoA), convert L-phenylalanine into activated hydroxycinnamoyl-CoAs, which are the direct precursors for the formation of various chlorogenic acids. mdpi.comsemanticscholar.org The synthesis of chlorogenic acids, including this compound, is a significant branch of the phenylpropanoid pathway, leading to the accumulation of these compounds which can play roles in plant defense and development. mdpi.comnih.gov

The shikimate pathway is the origin of the quinic acid core of this compound. hebmu.edu.cnnih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key intermediate. nih.gov Chorismate stands at a metabolic crossroads, leading to the production of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. hebmu.edu.cn L-phenylalanine directly feeds into the phenylpropanoid pathway. Furthermore, an intermediate of the shikimate pathway, 3-dehydroquinic acid, can be reduced to form quinic acid. hebmu.edu.cn The shikimate pathway is essential in plants, bacteria, and fungi, but absent in animals, making the aromatic amino acids essential dietary components for humans. nih.govnih.gov

Enzymatic Mechanisms in this compound Formation

The assembly of this compound from its precursors is orchestrated by a series of specific enzymes.

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) is a key enzyme in the biosynthesis of chlorogenic acids. nih.gov It belongs to the BAHD family of acyltransferases. nih.govresearchgate.net HQT catalyzes the transfer of a hydroxycinnamoyl group, such as a caffeoyl group from caffeoyl-CoA, to the hydroxyl group of quinic acid, forming a mono-caffeoylquinic acid like chlorogenic acid (CGA). mdpi.comnih.gov HQT is considered a pivotal enzyme for CGA synthesis in many plants. nih.gov Some HQT enzymes have been shown to be involved in the formation of diCQAs from mono-CQAs. nih.govfrontiersin.org For instance, an HQT from Solanum lycopersicum can produce 3,5-diCQA through a second acylation of 3-CQA using either caffeoyl-CoA or another 3-CQA molecule as the acyl donor. nih.gov

The initial steps of the phenylpropanoid pathway are catalyzed by a trio of crucial enzymes:

Phenylalanine Ammonia-Lyase (PAL): PAL initiates the phenylpropanoid pathway by catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. mdpi.comnih.gov This is a critical regulatory point that channels carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolites. nih.gov

Cinnamate (B1238496) 4-Hydroxylase (C4H): C4H, a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid. mdpi.comfrontiersin.org

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. mdpi.comfrontiersin.org This thioester is a central branch-point intermediate for the synthesis of various classes of phenylpropanoids, including flavonoids and chlorogenic acids. frontiersin.org

The coordinated action of these three enzymes provides the necessary p-coumaroyl-CoA precursor for downstream modifications that lead to the caffeoyl-CoA required for this compound synthesis. semanticscholar.org

The formation of dicaffeoylquinic acids, such as this compound, from monocaffeoylquinic acid precursors involves specific enzyme activities. While some HQT enzymes can catalyze this second acylation step, other enzymes have been identified with more specific roles. nih.gov

For example, an enzyme named chlorogenic acid:chlorogenate caffeoyl transferase was identified in sweet potato (Ipomoea batatas) that transfers a caffeoyl group from one chlorogenic acid molecule to another to form a diCQA. frontiersin.org More recently, a GDSL lipase-like enzyme from Ipomoea batatas, named isochlorogenic acid synthase (IbICS), was discovered to catalyze the synthesis of 3,5-dicaffeoylquinic acid from two molecules of 3-caffeoylquinic acid. nih.gov It is also suggested that isomers like 3,4-diCQA and 4,5-diCQA can be formed through spontaneous acyl migration from 3,5-diCQA within the plant cell's vacuole. nih.gov

The most abundant isochlorogenic acid is often 3,5-dicaffeoylquinic acid. mdpi.com 1,3-dicaffeoylquinic acid, also known as cynarine, was isolated from artichoke. mdpi.com Other isomers are also found in various plants. mdpi.com

Table of Research Findings on this compound Biosynthesis

| Enzyme/Pathway | Role in this compound Biosynthesis | Key Research Findings | Plant Species Studied |

| Phenylpropanoid Pathway | Provides the caffeic acid moieties. | The pathway is initiated by PAL and proceeds through C4H and 4CL to produce p-coumaroyl-CoA, a key precursor. mdpi.comsemanticscholar.org | General to plants |

| Shikimate Pathway | Provides the quinic acid core. | This pathway synthesizes chorismate, which leads to the formation of both L-phenylalanine and quinic acid. hebmu.edu.cnnih.gov | General to plants |

| HQT | Catalyzes the esterification of quinic acid with caffeoyl-CoA. | Can catalyze the formation of both mono- and di-caffeoylquinic acids. nih.govnih.gov | Artichoke, Tomato, Chicory nih.govfrontiersin.org |

| PAL | Initiates the phenylpropanoid pathway. | Catalyzes the conversion of L-phenylalanine to cinnamic acid. mdpi.comnih.gov | General to plants |

| C4H | Hydroxylates cinnamic acid. | Converts cinnamic acid to p-coumaric acid. mdpi.comfrontiersin.org | General to plants |

| 4CL | Activates p-coumaric acid. | Forms p-coumaroyl-CoA, a central intermediate. mdpi.comfrontiersin.org | General to plants |

| IbICS | Synthesizes 3,5-diCQA. | A GDSL lipase-like enzyme that uses two molecules of 3-CQA to produce 3,5-diCQA. nih.gov | Ipomoea batatas (Sweet Potato) |

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound, a derivative of caffeoylquinic acid, is intricately controlled at the transcriptional level. This regulation primarily involves the modulation of gene expression for enzymes in the phenylpropanoid pathway, the foundational metabolic route for its synthesis. Key players in this regulatory network include various gene expression modulators and several families of transcription factors.

Gene Expression Modulators

The expression of genes encoding enzymes crucial for this compound synthesis is influenced by both internal developmental cues and external environmental stimuli. While specific modulators for this compound are not extensively documented, the regulation of the broader chlorogenic acid (CGA) biosynthesis pathway, from which this compound is derived, offers significant insights. For instance, the expression of key structural genes such as phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) is tightly controlled. nih.gov The synthesis of these enzymes is a critical checkpoint in the production of chlorogenic acids, including this compound.

Regulatory Roles of Transcription Factors (e.g., MYB, WRKY, ERF, bHLH)

Several families of transcription factors (TFs) are known to play pivotal roles in regulating the phenylpropanoid metabolic pathway, thereby influencing the biosynthesis of this compound. nih.gov These TFs bind to specific promoter regions of structural genes, either activating or repressing their transcription.

MYB (myeloblastosis) transcription factors are one of the most significant families involved in regulating phenylpropanoid biosynthesis. mdpi.comfrontiersin.org R2R3-MYB proteins, for example, can form a transcriptional activation complex with bHLH and WD40 proteins to regulate the expression of genes like chalcone (B49325) synthase (CHS), which competes for the same precursor as chlorogenic acids. mdpi.com In some plants, specific MYB TFs have been shown to directly activate the promoters of genes in the CGA pathway. frontiersin.org

WRKY transcription factors also participate in modulating the biosynthesis of chlorogenic acids. nih.govmdpi.com They are often involved in plant defense responses, and their activation can lead to an increased production of secondary metabolites, including phenolic compounds like this compound.

ERF (Ethylene Response Factor) transcription factors , belonging to the AP2/ERF family, have been shown to regulate key genes in the phenylpropanoid pathway. nih.gov For example, studies on tobacco have demonstrated that an AP2/ERF transcription factor can promote the accumulation of CGAs. nih.gov

bHLH (basic Helix-Loop-Helix) transcription factors often work in concert with MYB TFs to regulate flavonoid and phenylpropanoid biosynthesis. nih.govmdpi.com This interaction is crucial for directing the metabolic flux towards the synthesis of either flavonoids or chlorogenic acids.

The coordinated action of these transcription factors ensures a fine-tuned regulation of this compound biosynthesis in response to various developmental and environmental signals.

Distribution and Accumulation Patterns in Botanical Species

This compound is not ubiquitously distributed in the plant kingdom but has been identified and quantified in several medicinal and edible plant species. Its accumulation can vary depending on the plant part and developmental stage.

Identification in Lonicera japonica Thunb.

The flower buds of Lonicera japonica Thunb. (Japanese honeysuckle) are a well-known source of this compound. chemfaces.comadooq.com Studies have identified this compound as one of the significant bioactive components in this plant. mdpi.comresearchgate.net A comprehensive metabolite profiling of different aerial parts of Lonicera japonica revealed the presence of this compound, highlighting it as a potential chemical marker to distinguish between different plant parts. nih.gov Research has successfully isolated this compound from the flower buds of Lonicera japonica using techniques like high-speed counter-current chromatography. researchgate.net

Presence in Gynura divaricata and Laggera alata

This compound has been isolated from both Gynura divaricata and Laggera alata. medchemexpress.comglpbio.comalfa-chemistry.combioscience.co.uk In Laggera alata, this compound is considered one of the principal active components. nih.gov Studies on Laggera alata extracts have shown that dicaffeoylquinic acids, including this compound (4,5-O-dicaffeoylquinic acid), are responsible for some of its biological activities. nih.govresearchgate.net

Occurrence in Cynara scolymus L. and Other Plant Sources

Below is a table summarizing the occurrence of this compound in the mentioned botanical species.

| Botanical Species | Plant Part | Reference |

| Lonicera japonica Thunb. | Flower Bud, Aerial Parts | chemfaces.commdpi.comresearchgate.netnih.gov |

| Gynura divaricata | Not specified | medchemexpress.comglpbio.comalfa-chemistry.com |

| Laggera alata | Not specified | medchemexpress.comglpbio.comalfa-chemistry.comnih.gov |

| Cynara scolymus L. | Leaves, Heads | researchgate.netresearchgate.netacademicjournals.orgmdpi.com |

Influence of Environmental Factors on Accumulation

The concentration of this compound and other related phenolic compounds in plants is not static; it is dynamically influenced by a range of external environmental stimuli. techscience.comresearchgate.net Plants often ramp up the production of these secondary metabolites as a defense and adaptation mechanism against various abiotic stresses. nih.gov These environmental factors can significantly alter the expression of key biosynthetic genes like PAL, C4H, and HCT, leading to increased accumulation of these compounds. techscience.com

Key environmental factors influencing the accumulation include:

Light: Light intensity and quality are critical. High solar irradiance or sun exposure has been shown to increase chlorogenic acid levels in plants like Iris variegata and Centella asiatica as a response to light-induced oxidative stress. d-nb.infomdpi.com Specific wavelengths of light can also be used as elicitors. In tissue cultures of Berula erecta, combining blue light with low temperature resulted in the highest accumulation of chlorogenic acid. nih.govresearchgate.net Similarly, supplemental overnight lighting with red LEDs was found to dramatically increase chlorogenic acid concentrations in lettuce. ishs.org

Temperature: Temperature plays a dual role. While moderately low temperatures can act as a stressor that boosts production, high temperatures often lead to degradation. bibliotekanauki.pl For instance, the highest content of chlorogenic acid in Berula erecta tissue culture was achieved at 12°C. nih.govresearchgate.net Conversely, the high temperatures used in coffee roasting cause a significant reduction in chlorogenic acid content. unnes.ac.id

Salinity: Soil salinity is a potent elicitor for the biosynthesis of chlorogenic acids. In a study on honeysuckle (Lonicera japonica), cultivation in saline plots led to a significant increase in the concentration of this compound in the leaves. frontiersin.org The total chlorogenic acid content in leaves increased by over 100% in the second year of the field trial, confirming that salinity stress stimulates their synthesis. frontiersin.org

Mechanical Wounding: Physical damage to plant tissues triggers a defense response that includes the production of phenolic compounds. Wounding of carrots through shredding was shown to increase the content of dicaffeoylquinic acids. redalyc.org Similarly, wounding and subsequent drying of apple peels resulted in a 2.3-fold increase in dicaffeoylquinic acids. mdpi.comresearchgate.net

Other Abiotic Stresses: Other factors such as drought, UV radiation, and atmospheric carbon dioxide levels also impact accumulation. techscience.com Studies have shown that UV radiation can induce chlorogenic acid production in carrots. redalyc.org Furthermore, enriching the atmosphere with CO2, especially when combined with supplemental lighting, was found to promote chlorogenic acid accumulation in lettuce. ishs.org

The following table summarizes key research findings on how these factors affect the accumulation of this compound and related compounds.

| Plant Species | Environmental Factor | Observed Effect on Accumulation | Reference(s) |

| Lonicera japonica (Honeysuckle) | Salinity (NaCl Stress) | Significant increase in this compound concentration in leaves. | frontiersin.org |

| Berula erecta (in vitro) | Low Temperature (12°C) & Blue Light | Highest content of chlorogenic acid (4.049 mg/g DW) was achieved. | nih.govresearchgate.net |

| Daucus carota (Carrot) | Wounding (shredding) | Increased content of dicaffeoylquinic acids. | redalyc.org |

| Malus domestica (Apple) By-product | Wounding & Drying | 2.3-fold increase in dicaffeoylquinic acids. | mdpi.comresearchgate.net |

| Lactuca sativa (Lettuce) | Supplemental Red Light & CO2 Enrichment | Drastic increase in chlorogenic acid concentration. | ishs.org |

| Iris variegata | High Light Intensity | Significantly higher levels of chlorogenic acid in leaves. | mdpi.com |

| Coffea (Coffee) | High Temperature (Roasting) | Decrease in chlorogenic acid levels. | unnes.ac.id |

Synthetic Approaches to Isochlorogenic Acid C and Its Analogs

Chemical Synthesis Methodologies

The de novo chemical synthesis of isochlorogenic acid C is complicated by the inherent reactivity of the multiple hydroxyl groups on both quinic acid and caffeic acid, as well as the carboxyl group on quinic acid. oup.com These characteristics necessitate strategic approaches to ensure the correct ester bonds are formed at the C-4 and C-5 positions of the quinic acid moiety.

Direct esterification of quinic acid with caffeic acid is generally not a viable method for producing a specific isomer like this compound in high yield. The presence of four free hydroxyl groups and a carboxyl group on quinic acid, along with two phenolic hydroxyls on caffeic acid, leads to a mixture of mono-, di-, and polyester (B1180765) isomers, as well as potential self-polymerization products. Early attempts at synthesizing the related 5-O-caffeoylquinic acid (chlorogenic acid) highlighted these difficulties, resulting in very low yields and complex purification steps. google.com The synthesis of a dicaffeoyl ester like this compound presents an even greater regiochemical challenge. The reaction typically requires a condensing agent, such as dicyclohexylcarbodiimide (B1669883) or its analogs, to facilitate the ester bond formation between the carboxylic acid of the caffeoyl moiety and the hydroxyl groups of the quinic acid. google.com

To overcome the lack of regioselectivity in direct esterification, the predominant chemical synthesis strategy involves the use of protecting groups. This approach temporarily blocks reactive sites on the quinic acid and caffeic acid molecules, allowing the esterification to occur only at the desired positions.

The key steps in this methodology are:

Protection of Quinic Acid: The hydroxyl groups at C-1 and C-3, and the carboxyl group, are selectively protected. A common strategy involves forming a quinic acid bisacetonide, which protects the C-1 carboxyl and the C-1 hydroxyl as an acetal, and the C-4 and C-5 hydroxyls as another acetal, leaving the C-3 hydroxyl free for an initial esterification. researchgate.net To synthesize 4,5-dicaffeoylquinic acid, a different protection scheme would be required to leave the C-4 and C-5 hydroxyls available for acylation. Silylation with agents like trimethylchlorosilane (Me3SiCl) has also been explored to create protected intermediates. oup.com

Protection of Caffeic Acid: The two phenolic hydroxyl groups of caffeic acid are typically protected, often by acetylation, to prevent side reactions. This yields an acetylcaffeoyl chloride intermediate that is reactive towards the unprotected hydroxyls on the quinic acid derivative. researchgate.net

Esterification: The protected quinic acid intermediate is reacted with the protected caffeoyl derivative (e.g., acetylcaffeoyl chloride) to form the desired ester linkages. researchgate.net For this compound, this would involve a sequential or controlled double esterification at the C-4 and C-5 positions.

Deprotection: In the final step, all protecting groups are removed, typically in a single step under acidic conditions, to yield the final product. researchgate.net

| Strategy | Key Reagents | Protected Intermediate Example | Outcome |

| Kinetic Acetalization | 2,2-Dimethoxypropane (B42991) (DMP), Acid Catalyst | Quinic acid bisacetonide | Protects C-1, C-4, and C-5 positions, leaving C-3 hydroxyl free for synthesis of 3-CQA. oup.comresearchgate.net |

| Silylation | Trimethylchlorosilane (Me3SiCl) | Pentasilyl quinic acid | Protects all hydroxyl and carboxyl groups for subsequent selective deprotection/reaction. oup.com |

| Acylation | Acetic anhydride | Acetylcaffeic acid | Protects phenolic hydroxyls of caffeic acid before conversion to an acyl chloride. researchgate.net |

Enzymatic Synthesis Techniques

Enzymatic methods offer a "green" alternative to chemical synthesis, often providing high regioselectivity and operating under mild reaction conditions, which helps to preserve the stability of these sensitive phenolic compounds. unife.it

Biocatalytic esterification utilizes enzymes, primarily from the hydrolase family, to catalyze the formation of ester bonds. chemrxiv.org In low-water environments, the equilibrium of the hydrolytic reaction is shifted towards synthesis. diva-portal.org Feruloyl esterases (FAEs) and lipases are the most studied enzymes for this purpose. They can catalyze the esterification between a hydroxycinnamic acid (like caffeic acid) and an alcohol (like quinic acid) or a transesterification reaction using an activated acyl donor, such as a vinyl ester. chemrxiv.orgdiva-portal.org

Research has demonstrated that enzymes can selectively acylate specific positions on a polyol scaffold. For instance, an enzyme from sweet potato root has been shown to catalyze the conversion of chlorogenic acid (3-caffeoylquinic acid) into isochlorogenic acid (3,5-dicaffeoylquinic acid) by transferring a caffeoyl group from one molecule of chlorogenic acid to another. tandfonline.com While this produces a different isomer, it demonstrates the potential for enzymes to synthesize dicaffeoylquinic acids. A GDSL lipase-like enzyme from sweet potato, isochlorogenic acid synthase (IbICS), has also been identified to catalyze the production of 3,5-diCQA from two molecules of 3-CQA. nih.gov

The use of immobilized enzymes, particularly lipases, is a highly effective strategy in biocatalysis. Immobilization enhances enzyme stability, allows for easy separation from the reaction mixture, and enables reuse of the biocatalyst, making the process more cost-effective and suitable for industrial applications. researchgate.netresearchgate.net Lipases are often immobilized via adsorption onto hydrophobic support materials, which can also increase their catalytic activity. researchgate.netrsc.org

Novozym 435, an immobilized Candida antarctica lipase (B570770) B (CALB), is one of the most widely used biocatalysts for the acylation of phenolic compounds. rsc.orgcapes.gov.br Studies have shown its effectiveness in synthesizing various acylated chlorogenic acid derivatives. researchgate.net For example, chlorogenic acid has been successfully acylated with fatty acids like palmitic acid using Novozym 435 to yield mono-acylated products with altered lipophilicity. nih.gov In one study, the acylation of 5-caffeoylquinic acid with palmitic acid yielded two products, 4-O-palmitoyl chlorogenic acid and 3-O-palmitoyl chlorogenic acid, demonstrating the regioselectivity of the enzyme. nih.gov The synthesis of liposoluble antioxidants has been achieved by immobilizing Candida sp. Lipase (CSL) on modified mesoporous silicon, facilitating the production of acetylated, butylated, octanoylated, and laurylated chlorogenic acids with high efficiency and reusability. researchgate.net

| Immobilized Enzyme | Support Material | Reaction Type | Substrates | Products | Key Finding |

| Novozym 435 (Candida antarctica lipase B) | Macroporous acrylic resin | Acylation/Esterification | Chlorogenic acid, Palmitic acid | 4-O-palmitoyl CQA, 3-O-palmitoyl CQA | Reaction yielded two mono-acylated products with regioselectivity influenced by substrate molar ratio. nih.gov |

| CSL (Candida sp. Lipase) | Hydrophobically modified ordered mesoporous silicon (OMS-C18) | Acylation | Chlorogenic acid, various fatty acids | Acetylated, butylated, octanoylated, laurylated chlorogenic acids | High conversion rates (97.2%) and good reusability (82.5% activity after 10 cycles). researchgate.net |

| Novozym 435 | Not specified | Esterification | Chlorogenic acid, various fatty acids | Alkyl esters of chlorogenic acid | Direct esterification in supercritical CO2/t-butanol medium. capes.gov.br |

Semi-Synthetic Modifications of this compound

Semi-synthesis involves using the naturally isolated this compound as a starting scaffold for further chemical or enzymatic modifications. This approach is often more practical than de novo synthesis and aims to create novel analogs with enhanced stability or biological activity. benthamdirect.comnih.gov

Structural modifications can be targeted at several positions on the this compound molecule:

Quinic Acid Moiety: The free hydroxyl groups at the C-1 and C-3 positions can be esterified or etherified to produce new derivatives. For example, new isochlorogenic acid glucosides have been isolated and characterized, where a glucose unit is attached to the caffeoyl moiety. nih.gov While these were isolated from a natural source, similar glucosylation could be achieved enzymatically.

Carboxyl Group: The carboxylic acid group on the quinic acid ring can be converted into amides or esters. The synthesis of chlorogenic acid-amide analogues has been shown to improve chemical stability and confer specific biological activities, such as antiviral properties against the hepatitis C virus. mdpi.com

Caffeoyl Moieties: The phenolic hydroxyl groups on the two caffeic acid residues could be modified, although this is less common as these groups are often crucial for the compound's antioxidant activity.

These semi-synthetic modifications have led to the development of derivatives with promising pharmacological properties, including antifungal and anti-HIV activities. mdpi.com The design of peptidomimetics based on a chlorogenic acid scaffold has also been explored as a rational approach to developing new antifungal agents. semanticscholar.org

Design of Caffeoylquinic Acid Derivatives

The design of caffeoylquinic acid derivatives often involves modifications at the hydroxyl and carboxyl groups of the quinic acid moiety or the phenolic hydroxyls of the caffeic acid portion. These modifications aim to enhance biological activity, improve stability, or probe the structural requirements for a specific therapeutic effect.

A common strategy involves the protection of certain hydroxyl groups to direct the acylation to a specific position on the quinic acid ring. For instance, the 3,4-dihydroxyl groups of quinic acid can be protected as an acetonide. clockss.org This allows for the selective acylation of the 5-hydroxyl group. The synthesis of various 5-O-acyl derivatives has been achieved by reacting the protected quinic acid with different acid chlorides, followed by the removal of the protecting groups under acidic conditions. clockss.org

Another approach focuses on creating amide analogs of chlorogenic acid to improve chemical stability. researchgate.netmdpi.com This involves converting a hydroxyl group on the quinic acid moiety into an amino group, followed by acylation with caffeic acid. mdpi.comresearchgate.net For example, a 3α-caffeoylquinic acid amide was synthesized from caffeic acid and quinic acid. mdpi.com This amide analog demonstrated greater stability compared to its ester counterpart, chlorogenic acid. mdpi.com

Furthermore, researchers have designed and synthesized amino acid ester-coupled caffeoylquinic acid derivatives. rsc.org These derivatives were created to explore potential synergistic effects between caffeoylquinic acids and amino acids. rsc.org The synthesis involved coupling various amino acid esters to the caffeoylquinic acid backbone. rsc.org

The table below summarizes some of the designed caffeoylquinic acid derivatives and the synthetic strategies employed.

| Derivative Type | Synthetic Strategy | Key Intermediates/Reagents | Reference |

| 5-O-Acyl Derivatives | Protection of 3,4-hydroxyls, acylation of 5-hydroxyl, deprotection | (-)-Quinic acid, acid chlorides, 2N HCl-CH3CN | clockss.org |

| Amide Analogs | Oxidation of hydroxyl to ketone, oximation, reduction to amine, acylation, deprotection | Quinic acid bisacetonide, pyridinium (B92312) dichromate, NH2OH·HCl | mdpi.comresearchgate.net |

| Amino Acid Ester-Coupled Derivatives | Coupling of amino acid esters to caffeoylquinic acid | Caffeoylquinic acid, amino acid esters | rsc.org |

| Ketal-Protected Derivatives | Reaction with 2,2-dimethoxypropane and p-toluenesulfonic acid | Chlorogenic acid, 2,2-dimethoxypropane, p-toluenesulfonic acid | mdpi.comrsc.org |

This table provides a summary of synthetic strategies for caffeoylquinic acid derivatives based on available research.

Strategies for Analog Production

The production of this compound and its analogs can be achieved through total synthesis or semi-synthetic methods starting from naturally abundant precursors like chlorogenic acid.

Enzymatic transesterification has also been explored as a method for the synthesis of specific isomers of monocaffeoylquinic or dicaffeoylquinic acid. google.com This method utilizes enzymes to catalyze the acylation of quinic acid or its esters with an acyl donor, such as the vinyl ester of O,O-diacetylcaffeic acid. google.com For example, Novozym 435 can catalyze the acylation at the 4'-position of the quinic acid ring, while other lipases can target the 5'-position. google.com This enzymatic approach offers a pathway to specific isomers without the need for extensive protection and deprotection steps. google.com

Semi-synthetic approaches often start with chlorogenic acid (5-O-caffeoylquinic acid), which is commercially available and abundant in nature. rsc.org Modifications can then be made to the hydroxyl groups of the quinic acid or caffeic acid moieties. For example, analogs with modified 3,4-position hydroxyl groups have been synthesized by treating chlorogenic acid with 2,2-dimethoxypropane (DMP) and p-toluenesulfonic acid (TsOH) in dry acetone. rsc.org Further modifications, such as alkylation of the phenolic hydroxyls, can also be performed. rsc.org

The table below outlines various strategies for the production of this compound analogs.

| Production Strategy | Description | Advantages | Disadvantages | Reference |

| Total Synthesis | Step-wise construction of the molecule from simple starting materials. | Access to a wide range of isomers. | Often involves multiple steps, can have low overall yields. | researchgate.netmdpi.comnih.gov |

| Enzymatic Transesterification | Use of enzymes to catalyze the selective acylation of quinic acid. | High selectivity, milder reaction conditions. | Enzyme cost and stability can be a factor. | google.com |

| Semi-synthesis from Chlorogenic Acid | Chemical modification of naturally abundant chlorogenic acid. | Utilizes a readily available starting material. | The scope of modifications may be limited by the starting structure. | rsc.org |

This table summarizes different production strategies for analogs of this compound.

Analytical Methodologies for Isochlorogenic Acid C

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of isochlorogenic acid C, allowing for its separation from a complex matrix of other structurally similar phenolic compounds.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound and its isomers. usask.ca Reversed-phase HPLC, typically employing a C18 column, is the most common approach. longdom.orgsielc.comnih.gov The separation is achieved by using a gradient elution mobile phase, commonly consisting of an acidified aqueous solvent (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. turkjps.orgobrnutafaza.hr

Detection is most often performed using a Diode Array Detector (DAD) or a UV-Vis detector, with the monitoring wavelength typically set around 325-330 nm, which corresponds to the maximum absorbance of the caffeoyl moieties in the molecule. obrnutafaza.hrtandfonline.comtandfonline.com In a chromatographic profile of commercial artichoke extracts, this compound was successfully separated and identified alongside other caffeoylquinic acid derivatives such as neochlorogenic acid, chlorogenic acid, and isochlorogenic acid A. researchgate.net The method's specificity is confirmed by comparing the retention time and UV spectrum of the peak in a sample with that of a pure standard.

Table 1: Representative HPLC Conditions for the Analysis of Dicaffeoylquinic Acids

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile/methanol | obrnutafaza.hr |

| Flow Rate | 0.75 - 1.2 mL/min | turkjps.orgobrnutafaza.hr |

| Detection Wavelength | 325 - 330 nm | obrnutafaza.hrresearchgate.net |

| Column Temperature | 30°C | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the unambiguous identification of this compound. usask.ca Due to the presence of multiple hydroxyl groups and a carboxylic acid function, the compound ionizes well in negative electrospray ionization (ESI) mode. usask.ca

In tandem MS (MS/MS) analysis, this compound, a dicaffeoylquinic acid, typically shows a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 515. tandfonline.comnih.gov The fragmentation pattern is key to its structural elucidation. Collision-induced dissociation (CID) of the parent ion leads to characteristic product ions. A hierarchical scheme for identifying chlorogenic acids by LC-MSn has been developed, which allows for the discrimination between isomers based on their fragmentation patterns. acs.org For dicaffeoylquinic acids, fragmentation often involves the cleavage of the ester bonds, resulting in the loss of one or both caffeoyl residues. usask.ca The presence and relative intensity of specific fragment ions can help differentiate between the various isomers, such as isochlorogenic acid A (3,5-diCQA), B (3,4-diCQA), and C (4,5-diCQA). tandfonline.comnih.gov

Table 2: Characteristic Mass Fragments for this compound (4,5-diCQA) in Negative Ion Mode LC-MS/MS

| m/z (Mass-to-Charge Ratio) | Description | Reference |

|---|---|---|

| 515 | [M-H]⁻ (Deprotonated molecule) | tandfonline.comnih.gov |

| 353 | [M-H - Caffeoyl]⁻ (Loss of one caffeoyl group) | acs.org |

| 191 | [Quinic acid - H]⁻ | usask.caresearchgate.net |

| 179 | [Caffeic acid - H]⁻ | usask.ca |

| 173 | [Quinic acid - H - H₂O]⁻ | nih.gov |

| 135 | [Caffeic acid - H - CO₂]⁻ | usask.ca |

Ultra-High Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time of Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS)

UHPLC coupled with QTOF-MS offers superior performance for the analysis of this compound, providing higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. acs.org The high mass accuracy of TOF analyzers (typically <5 ppm) allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in compound identification. acs.org

This technique has been successfully used to identify this compound in Brazilian green propolis, where it was detected at a retention time of 9.82 minutes in both positive and negative ESI modes. researchgate.net The use of an in-source collision-induced dissociation (ISCID) approach with UHPLC-QTOF-MS has been shown to be effective in distinguishing between regio-isomers of dicaffeoylquinic acids. nih.govnih.gov The precise mass measurements help to differentiate isobaric compounds, such as dicaffeoylquinic acids (C₂₅H₂₄O₁₂) and caffeoylquinic acid glycosides (C₂₂H₂₈O₁₄), which both can have a nominal m/z of 515. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₄O₁₂ | nih.gov |

| Observed m/z [M-H]⁻ | 515.11938 | tandfonline.com |

| Calculated Exact Mass | 516.1268 | adooq.com |

| Typical Mass Accuracy | < 5 ppm | acs.org |

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the structural confirmation of isolated this compound and for its quantification in solutions.

Ultraviolet-Visible Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and rapid method for the detection and quantification of chlorogenic acids, including this compound. tandfonline.comresearchgate.net The UV spectrum of this compound is characterized by a strong absorption maximum (λmax) at approximately 330 nm. tandfonline.comresearchgate.net This absorption is attributed to the electronic transitions within the two caffeoyl moieties attached to the quinic acid core. The consistency of this λmax value makes it a reliable parameter for detection in HPLC-UV systems and for quantification in spectrophotometric assays, provided the sample has been sufficiently purified. tandfonline.com

Table 4: UV-Vis Absorption Data for Chlorogenic Acids

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Methanol/Water | ~330 nm | tandfonline.comresearchgate.net |

| Ethanol (B145695) | ~327 nm | researchgate.net |

| Acetonitrile | ~326 nm | researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (NMR) Considerations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum shows characteristic signals for the two caffeoyl groups, including pairs of doublets for the trans-vinylic protons (typically around δ 6.3 and 7.6 ppm) and signals for the three aromatic protons of the 1,3,4-trisubstituted phenyl rings. nih.gov The quinic acid moiety displays a set of complex multiplets for its methine and methylene (B1212753) protons. The specific chemical shifts and coupling patterns of the H-3, H-4, and H-5 protons of the quinic acid ring are critical for confirming the 4,5-dicaffeoyl substitution pattern that defines this compound.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for the carboxyl, ester carbonyl, olefinic, and aromatic carbons of the caffeoyl groups, as well as the carbons of the quinic acid core. researchgate.net Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are essential to unambiguously assign all proton and carbon signals and to confirm the connectivity between the caffeoyl and quinic acid moieties.

Table 5: Key ¹H and ¹³C NMR Chemical Shift Assignments for an Isochlorogenic Acid Isomer

| Position (Quinic Acid Moiety) | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 1 | - | 75.1 |

| 2 | 2.10-2.30 (m) | 37.3 |

| 3 | 5.35 (m) | 70.7 |

| 4 | 4.39 (br d) | 71.6 |

| 5 | 4.19 (m) | 79.8 |

| 6 | 1.95-2.20 (m) | 37.9 |

| C=O (Quinic) | - | 176.5 |

Quantitative Analysis Techniques in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices, such as plant extracts and biological fluids, is essential for understanding its distribution, bioavailability, and bioactivity. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the predominant techniques employed for this purpose due to their high specificity, sensitivity, and throughput. nih.gov These methods, however, require rigorous validation to ensure the reliability and reproducibility of the results.

Method Validation Protocols

Bioanalytical method validation establishes that a quantitative analytical technique is suitable for its intended application. core.ac.uk For chromatographic methods used to quantify endogenous or natural compounds in biological samples, validation protocols assess several key parameters to ensure the data is accurate and reliable. core.ac.ukcstti.com While specific validation data for this compound is not always detailed separately from other isomers, the general principles apply.

Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated by analyzing a series of standards over a specified range. For phenolic acids, calibration curves often show excellent linearity with a correlation coefficient (R²) greater than 0.995. researchgate.net

Selectivity and Specificity: Selectivity is the ability to differentiate and quantify the analyte in the presence of other components in the sample. cstti.com For LC-MS/MS, this is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. dergipark.org.tr Specificity is confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision measures the reproducibility of results under the same conditions (intra-day precision) and on different days (inter-day precision), expressed as the relative standard deviation (%RSD). dergipark.org.tr

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. scielo.br For the analysis of chlorogenic acids and related compounds using RP-HPLC-DAD, LODs and LOQs in the low µg/mL range have been reported. scielo.br

Recovery: This assesses the efficiency of the extraction procedure. It is determined by comparing the analytical response of an analyte extracted from the matrix with the response of a pure standard solution of the same concentration.

Matrix Effect: In LC-MS/MS analysis, co-eluting components from the biological matrix can suppress or enhance the ionization of the analyte, affecting accuracy. nih.gov This effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution. nih.gov

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (R²) | > 0.99 | Ensures a proportional relationship between concentration and instrument response. |

| Accuracy (% Recovery) | 85-115% (for QC samples) | Measures the closeness of the experimental value to the true value. |

| Precision (% RSD) | < 15% | Demonstrates the reproducibility of the method. |

| LOD | Signal-to-Noise Ratio ≥ 3 | Determines the lowest detectable analyte concentration. |

| LOQ | Signal-to-Noise Ratio ≥ 10 | Determines the lowest quantifiable analyte concentration with acceptable accuracy and precision. |

Quantification in Plant Extracts and Biological Samples

This compound is one of several caffeoylquinic acid isomers found in plants, and its concentration can vary significantly depending on the plant species, part, and processing conditions. researchgate.netd-nb.info Quantitative analysis using validated chromatographic methods has determined its presence in various natural sources.

For instance, research on Chrysanthemum morifolium flowers has identified this compound as a significant component. Using an optimized extraction method, the yield of this compound from this plant was reported to be 4.20 mg/g. nih.govnih.gov Other studies have focused on quantifying a range of chlorogenic acids in different plants. In an analysis of 100 selected Thai medicinal plants, the content of various chlorogenic acid isomers was determined, with Lonicera japonica (honeysuckle) flower buds showing a particularly high concentration of chlorogenic acid (9.900 ± 0.004 g/100 g of dried plant), highlighting that certain species are rich sources of this class of compounds. scielo.brresearchgate.net While this study focused on the main chlorogenic acid, it underscores the importance of quantifying specific isomers like this compound for quality control of herbal products. scielo.br

Extraction and Purification Strategies from Natural Sources

The efficient extraction and purification of this compound from plant materials are critical steps for its isolation and subsequent use in research and other applications. d-nb.info The complexity of the plant matrix requires carefully optimized strategies to maximize yield and purity.

Optimization of Extraction Parameters

The yield of this compound is heavily influenced by the extraction method and its associated parameters. researchgate.net Key variables include the choice of solvent, solid-to-liquid ratio, temperature, and extraction time. mdpi.comnih.gov Ultrasound-assisted extraction (UAE) is a modern technique that can enhance extraction efficiency and reduce extraction time compared to conventional methods. d-nb.info

A study focused on extracting this compound from Chrysanthemum morifolium optimized an ionic liquid-based ultrasound-assisted extraction (IL-UAE) process using response surface methodology. nih.govnih.gov The optimal conditions were identified to maximize the yield. nih.govnih.gov

| Parameter | Optimal Value |

|---|---|

| Ionic Liquid | 1-butyl-3-methylimidazolium bromide [(Bmim)Br] |

| Ionic Liquid Concentration | 0.65 mol/L |

| Liquid-to-Solid Ratio | 23.44:1 |

| Ultrasonic Time | 48.99 min |

| Resulting Yield | 4.20 mg/g |

The choice of solvent is also a critical factor. Ethanol-water mixtures are commonly used for extracting phenolic compounds, with the optimal ethanol percentage varying depending on the target molecule. mdpi.com For chlorogenic acids in chicory roots, a 70% ethanol concentration was found to be optimal. mdpi.com Temperature also plays a significant role; for example, extracting chlorogenic acids from chicory with 70% ethanol was most effective at 70 °C, reaching equilibrium in under 6 minutes. nih.gov

Advanced Purification Protocols

Following crude extraction, purification is necessary to isolate this compound from other co-extracted compounds. Advanced purification protocols are designed to achieve high purity and recovery.

Aqueous Two-Phase System (ATPS): This technique is a liquid-liquid extraction method that can be used for the separation and purification of biomolecules. nih.gov In the purification of this compound from Chrysanthemum morifolium extract, an ATPS composed of an ionic liquid and an inorganic salt ((NH₄)₂SO₄) was successfully applied. nih.govnih.gov This method achieved a maximum extraction efficiency of 98.18% under optimized conditions of pH 3.0 and a temperature of 20°C. nih.govnih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that avoids the irreversible adsorption of samples onto a solid support matrix. akjournals.com It has been effectively used for the preparative isolation and purification of chlorogenic acid isomers. For example, isochlorogenic acid A was purified from Lonicera japonica with a purity of 99.1% in a one-step HSCCC separation. akjournals.comresearchgate.net A similar protocol was used to obtain isochlorogenic acid A with 99.01% purity from Artemisiae argyi folium. This demonstrates the high efficiency and resolving power of HSCCC for separating structurally similar isomers.

Macroporous Adsorption Resins (MPAR): Column chromatography using macroporous resins is another effective method for purifying phenolic compounds from crude extracts. nih.gov These resins adsorb the target compounds, which can then be selectively eluted with a suitable solvent, often an ethanol-water mixture. This technique has been shown to significantly increase the yield, purity, and recovery of chlorogenic acid from plant extracts. For instance, the purification of chlorogenic acid from watermelon rind using NKA-II resin and 90% ethanol as an eluent increased the yield from 2.4 mg/g to 4.6 mg/g and boosted the purity from 70% to 94%. nih.gov

Metabolic Fate and Bioavailability of Isochlorogenic Acid C

Investigation of Bioavailability in Biological Systems

Studies investigating the bioavailability of isochlorogenic acid C have revealed that it is poorly absorbed in its original form. Research in rat models has shown that the absolute oral bioavailability of this compound ranges from 14.4% to 16.9%. nih.govmdpi.comnih.gov This low bioavailability suggests that the compound undergoes significant metabolism before it can be utilized by the body. nih.govmdpi.com

The limited absorption of the parent compound underscores the critical role of downstream metabolic processes, particularly those mediated by the intestinal microflora, in unlocking its potential biological activities.

Role of Gut Microbiota in this compound Metabolism

The gut microbiota plays a pivotal role in the metabolism of this compound, transforming it into more readily absorbable and bioactive compounds. nih.govmdpi.com This biotransformation is essential for the compound to exert its systemic effects.

Formation of Active Metabolites (e.g., Chlorogenic Acid, Short-Chain Fatty Acids)

A key metabolic event is the hydrolysis of this compound by gut microbial esterases, leading to the formation of chlorogenic acid and caffeic acid. mdpi.commdpi.comrsc.org Chlorogenic acid has been identified as a primary active metabolite responsible for some of the pharmacological effects attributed to this compound. nih.govmdpi.com

Furthermore, the metabolism of this compound by the gut microbiota leads to the production of short-chain fatty acids (SCFAs). nih.govmdpi.com SCFAs are well-known for their beneficial effects on gut health and their ability to modulate immune responses. The oral administration of this compound has been shown to enhance the production of these gut-microbiota-derived SCFAs, which act as active substances. nih.govmdpi.com

Microbiota-Mediated Biotransformation Pathways

The biotransformation of this compound and its primary metabolite, chlorogenic acid, involves several key enzymatic reactions carried out by gut bacteria. The initial and crucial step is the hydrolysis of the ester bonds, a reaction catalyzed by cinnamoyl esterases produced by various bacterial species. rsc.org

Following hydrolysis, the resulting caffeic acid and quinic acid undergo further metabolism. Caffeic acid can be reduced to dihydrocaffeic acid and subsequently dehydroxylated to form m-coumaric acid. researchgate.net These smaller phenolic acids can then be absorbed into the bloodstream.

The metabolic pathways involved in the breakdown of chlorogenic acids by gut microbiota are complex and can include:

Hydrolysis: Cleavage of ester bonds to release caffeic acid and quinic acid. mdpi.com

Reduction: Saturation of the double bond in the side chain of caffeic acid.

Demethylation, Dehydration, and Hydrogenation: Further modifications of the phenolic structure. nih.gov

Conjugation: Metabolites can undergo sulfation and glucuronidation in the liver and other tissues after absorption. researchgate.netnih.gov

Detection of this compound Metabolites in Biological Fluids and Tissues

Advanced analytical techniques, particularly ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS), have been instrumental in identifying and quantifying this compound and its metabolites in various biological samples. nih.govtandfonline.comcafeesaude.com

Studies have successfully detected a range of metabolites in the plasma, urine, and feces of rats administered with chlorogenic acids. nih.govtandfonline.com In one study, a total of 68 metabolites of chlorogenic acids were identified, including the original compounds and products of methylation, hydrogenation, demethylation, dehydration, sulfate (B86663) conjugation, and glucuronide conjugation. nih.gov

The distribution of these metabolites varies across different organs. For instance, some metabolites have been found in the lung, liver, spleen, and heart, with the kidney appearing to be a major organ for metabolite accumulation and excretion. tandfonline.com The presence of these metabolites in systemic circulation and various tissues suggests they are the bioactive forms responsible for the observed pharmacological effects. tandfonline.com The detection of these metabolites provides crucial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Biological Activities and Mechanistic Studies of Isochlorogenic Acid C

Hepatoprotective and Anti-Hepatitis B Virus (HBV) Actions of Isochlorogenic Acid C

This compound, a naturally occurring polyphenolic compound, has demonstrated significant potential as a hepatoprotective and anti-Hepatitis B virus (HBV) agent. biocrick.comchemfaces.comchemfaces.com Its therapeutic effects are attributed to a multi-faceted mechanism that includes the modulation of apoptosis, attenuation of cellular injury, and inhibition of HBV replication. academicjournals.orgscispace.com

Modulatory Effects on Apoptosis Pathways

This compound exerts its anti-apoptotic effects by influencing key regulators within the programmed cell death pathways. biocrick.comchemfaces.comchemfaces.com

A key aspect of the hepatoprotective action of this compound is its ability to interfere with the expression of caspase-3, a critical executioner caspase in the apoptotic cascade. biocrick.comchemfaces.comacademicjournals.org In studies using D-galactosamine (D-GalN)-induced apoptosis in human hepatocyte line HL-7702 cells, treatment with this compound at concentrations ranging from 10 to 100 µg/ml resulted in a significant reduction in caspase-3 levels. academicjournals.orgacademicjournals.org This interference with caspase-3 activation is a crucial mechanism by which this compound mitigates liver cell death. sciopen.com

The balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is critical in determining cell fate. While direct studies on the effect of this compound on Bcl-2 and Bax expression are limited, related compounds like chlorogenic acid have been shown to favorably modulate this ratio. For instance, chlorogenic acid has been observed to reverse the increased levels of Bax and decreased levels of Bcl-2 in models of liver injury, thereby preventing apoptosis. nih.govbio-conferences.org This suggests a potential mechanism for this compound in protecting hepatocytes from apoptosis by regulating the expression of these key Bcl-2 family proteins.

Attenuation of Cellular Injury Mechanisms

This compound has been shown to protect liver cells from injury. In a D-GalN-induced injury model in HL-7702 human hepatocytes, this compound significantly improved cell viability at concentrations of 10 to 100 µg/ml. academicjournals.org At a concentration of 100 µg/ml, it demonstrated a maximum protection rate of 47.28%. academicjournals.orgscispace.com This protective effect is, in part, attributed to its antioxidant properties and its ability to induce heme oxygenase-1 (HO-1), which plays a role in cellular defense. biocrick.comacademicjournals.org

Impact on Transforming Growth Factor-β1 (TGF-β1) Expression

Transforming growth factor-β1 (TGF-β1) is a key cytokine involved in the progression of liver fibrosis. This compound has been found to significantly reduce the levels of TGF-β1 in D-GalN-challenged hepatocytes at concentrations of 10 to 100 µg/ml. academicjournals.orgacademicjournals.org This suggests that this compound can interfere with the signaling pathways that lead to liver fibrosis, a common complication of chronic liver diseases. biocrick.comchemfaces.comchemfaces.com Studies on the related compound, isochlorogenic acid A, have further demonstrated the ability to inhibit the expression of TGF-β1 in animal models of liver fibrosis. frontiersin.orgnih.govresearchgate.net

Inhibition of HBV Replication Markers (HBsAg, HBeAg, HBV DNA, HBV cccDNA)

This compound exhibits potent anti-HBV activity by targeting various markers of viral replication. biocrick.comchemfaces.comchemfaces.com In studies using HBV-transfected HepG2.2.15 cells, this compound significantly inhibited the production of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg). academicjournals.orgscispace.com After 8 days of treatment, it achieved maximum inhibition rates of 86.93% for HBsAg and 59.79% for HBeAg at a concentration of 100 µg/ml. academicjournals.org The anti-HBV action of this compound is believed to primarily target the downstream steps of the HBV replication process, potentially by blocking the translation of viral proteins. biocrick.comchemfaces.comacademicjournals.org However, studies have shown that this compound does not have a significant effect on the levels of HBV covalently closed circular DNA (cccDNA), the stable template for viral replication. academicjournals.org In contrast, the related compound isochlorogenic acid A has been found to significantly decrease the content of HBV cccDNA in HepG2.2.15 cells. sci-hub.sechemfaces.comfrontiersin.org

Data Tables

Table 1: Effect of this compound on Caspase-3 and TGF-β1 Levels in D-GalN-Challenged HL-7702 Hepatocytes academicjournals.org

| Concentration (µg/ml) | Caspase-3 Level (relative units) | TGF-β1 Level (relative units) |

| Control | Normal | Normal |

| D-GalN Model | Increased | Increased |

| 10 | Significantly Reduced | Significantly Reduced |

| 50 | Significantly Reduced | Significantly Reduced |

| 100 | Significantly Reduced | Significantly Reduced |

Table 2: Inhibition of HBV Replication Markers by this compound in HepG2.2.15 Cells (8-Day Treatment) academicjournals.org

| Concentration (µg/ml) | HBsAg Inhibition Rate (%) | HBeAg Inhibition Rate (%) |

| 50 | Significant Inhibition | Significant Inhibition |

| 100 | 86.93 | 59.79 |

Induction of Heme Oxygenase-1 (HO-1) Expression

This compound has been identified as an inducer of heme oxygenase-1 (HO-1), a critical enzyme in the cellular defense against oxidative stress. In a study involving HBV-transfected HepG2.2.15 cells, this compound was observed to significantly induce the expression of HO-1. chemfaces.com This induction is considered a key part of its hepatoprotective and anti-HBV effects. chemfaces.com The anti-apoptotic and anti-injury properties of this compound are attributed to its antioxidative capabilities, which are, in part, mediated by the upregulation of HO-1. chemfaces.com

The induction of HO-1 by this compound is likely linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Dicaffeoylquinic acids, the class of compounds to which this compound belongs, have been shown to activate the Nrf2/Keap1 pathway. frontiersin.org Under conditions of oxidative stress, Nrf2 is released from Keap1 and moves to the nucleus, where it stimulates the expression of antioxidant enzyme genes, including HO-1. frontiersin.orgnih.gov This mechanism is further supported by findings that chlorogenic acid, a related compound, upregulates HO-1 expression through the Nrf2 pathway. nih.govoncotarget.com The activation of the PI3K/Akt signaling pathway has also been implicated in the Nrf2-mediated induction of HO-1 by chlorogenic acids. oncotarget.com

Table 1: Effect of this compound on HO-1 Expression

| Cell Line | Observation | Implication |

|---|---|---|

| HepG2.2.15 | Significant induction of HO-1 expression. chemfaces.com | Contributes to hepatoprotective and anti-HBV effects. chemfaces.com |

| NCI-H1975 | Moderate increase in HMOX-1 expression. | Potential for inducing HMOX-1 at the protein level. |

Regulation of Cholesterol Reverse Transport (RCT) Pathways

This compound has been shown to play a significant role in the regulation of cholesterol reverse transport (RCT), a crucial process for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion. In a study utilizing a high-fat diet-induced hyperlipidemic mouse model, this compound was found to upregulate key genes involved in the RCT pathway in both the liver and intestine. Specifically, it increased the expression of ABCA1, ABCG1, and CYP7A1 in the liver, and LXRα, ABCG5, and ABCG8 in the intestine. A trend of upregulation was also noted for LDLR, another important gene in the RCT pathway.

The mechanism behind this regulation appears to involve the Liver X receptor (LXR), a key regulator of cholesterol metabolism. This compound was found to up-regulate the LXRα mediated RCT pathway in macrophages. This action helps to prevent the formation of foam cells, a critical event in the development of atherosclerosis. By promoting the RCT pathway, this compound contributes to a lipid-lowering effect without causing an increase in liver adipogenesis.

Table 2: Effect of this compound on RCT Pathway Gene Expression

| Tissue | Gene | Observation |

|---|---|---|

| Liver | ABCA1 | Upregulated |

| Liver | ABCG1 | Upregulated |

| Liver | CYP7A1 | Upregulated |

| Intestine | LXRα | Upregulated |

| Intestine | ABCG5 | Upregulated |

| Intestine | ABCG8 | Upregulated |

Antioxidant Mechanisms and Cellular Responses

Reactive Oxygen Species (ROS) Scavenging

This compound has demonstrated potent reactive oxygen species (ROS) scavenging capabilities. In a study evaluating the antioxidant effects of compounds from Calystegia soldanella, this compound was identified as the most active compound in scavenging both 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with IC50 values of 12.4 ± 0.1 μM and 37.9 ± 0.5 μM, respectively. e-fas.org This activity was found to be higher than that of the positive control, ascorbic acid. e-fas.org The same study also confirmed the ability of this compound to reduce intracellular ROS production. e-fas.org

The ROS scavenging activity of chlorogenic acids, including this compound, is attributed to their chemical structure, particularly the presence of catechol groups which can donate hydrogen atoms to neutralize free radicals. mdpi.complos.org Studies on related chlorogenic acids have shown their ability to scavenge various ROS, including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. plos.orgresearchgate.net This direct scavenging of ROS is a key mechanism through which this compound exerts its antioxidant effects.

Table 3: Radical Scavenging Activity of this compound

| Radical | IC50 Value (μM) | Reference |

|---|---|---|

| ABTS | 12.4 ± 0.1 | e-fas.org |

| DPPH | 37.9 ± 0.5 | e-fas.org |

Inhibition of Oxidative Damage Pathways

This compound contributes to the inhibition of oxidative damage pathways through multiple mechanisms. A primary pathway involves the activation of the Nrf2 signaling pathway. frontiersin.orgmdpi.com As previously mentioned, the activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes, thereby enhancing the cell's capacity to counteract oxidative stress. frontiersin.orgnih.gov This helps to protect cells from the damaging effects of ROS, such as lipid peroxidation and protein oxidation. plos.org

Furthermore, chlorogenic acids have been shown to protect against oxidative damage by modulating other signaling pathways. For instance, they have been found to protect against oxidized LDL-induced oxidative damage and mitochondrial dysfunction by modulating SIRT1. nih.gov The PI3K/Akt signaling pathway is another target, with studies showing that chlorogenic acids can protect against hydrogen peroxide-induced oxidative stress through the PI3K/Akt-mediated activation of the Nrf2/HO-1 pathway. oncotarget.com By intervening in these signaling cascades, this compound can effectively mitigate the cellular damage caused by oxidative insults.

Upregulation of Antioxidant Enzyme Systems

This compound has been shown to modulate the expression of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme involved in the detoxification of lipid peroxides and the prevention of ferroptosis. In a study investigating the effects of this compound on allergic asthma, it was found to enhance the antioxidant response by upregulating the expression of GPX4 in lung tissue. This upregulation was associated with an increase in the expression of solute carrier family 7 member 11 (SLC7A11) and Nrf2. nih.gov

The upregulation of SLC7A11 promotes the uptake of extracellular cystine, which is then converted to cysteine, a precursor for glutathione (GSH) synthesis. The increased availability of GSH, in turn, enhances the activity of GPX4. This interconnected pathway highlights a sophisticated mechanism by which this compound bolsters the cellular antioxidant defense system, specifically targeting lipid peroxidation through the modulation of GPX4.

Superoxide Dismutase (SOD) Activity Enhancement

Table 1: Effect of Isochlorogenic Acid on Superoxide Dismutase (SOD) Activity

| Compound | Model System | Observed Effect | Reference |

|---|---|---|---|

| Isochlorogenic Acid (ICA) | Broilers (in vivo) | Quadratically increased serum SOD activity with supplementation. | nih.gov |

| Chlorogenic Acid (related compound) | Nectarine Fruit (postharvest) | Enhanced SOD enzymatic activity. | plos.org |

| Chlorogenic Acid (related compound) | Rats with cerebral ischemia-reperfusion | Improved SOD activity. | frontiersin.org |

Catalase (CAT) and Glutathione S-Transferase (GST) Regulation

The regulatory effects of this compound on other critical antioxidant enzymes, namely catalase (CAT) and glutathione S-transferase (GST), are integral to its protective mechanisms. Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, a vital step in detoxifying reactive oxygen species. rsc.org Studies involving dietary supplementation with isochlorogenic acid (ICA) in broilers did not find a significant alteration in serum catalase activity. nih.gov However, research on the broader class of chlorogenic acids has shown more definitive effects. For instance, chlorogenic acid treatment has been found to significantly increase the activities of both CAT and GST in various models, including nectarine fruit and in rats subjected to cadmium-induced toxicity. nih.govplos.org

Glutathione S-transferases are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous electrophilic compounds by catalyzing their conjugation with glutathione. nih.govresearchgate.net Chlorogenic acid has been shown to increase the enzymatic activities of GST, which is considered part of its chemopreventive action. nih.gov This induction of GST activity enhances the cellular capacity to neutralize harmful compounds and protect against oxidative damage. plos.orgnih.gov

Table 2: Regulation of Catalase (CAT) and Glutathione S-Transferase (GST) by Isochlorogenic and Chlorogenic Acids

| Compound | Enzyme | Model System | Observed Effect | Reference |

|---|---|---|---|---|

| Isochlorogenic Acid (ICA) | CAT | Broilers (in vivo) | No significant change in serum CAT activity. | nih.gov |

| Chlorogenic Acid | CAT & GST | Nectarine Fruit (postharvest) | Enhanced enzymatic activities. | plos.org |

| Chlorogenic Acid | CAT & GST | Cadmium-treated Rats (in vivo) | Significantly restored reduced enzyme activities. | nih.gov |

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

A primary mechanism through which this compound exerts its antioxidant effects is by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, often referred to as a master regulator of the antioxidant response. frontiersin.orgoncotarget.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein-1 (Keap1). oncotarget.com Upon exposure to oxidative stress or activators like ICAC, Nrf2 dissociates from Keap1 and translocates to the nucleus. oncotarget.com

In a study on allergic asthma, this compound was found to enhance the antioxidant response by upregulating the expression of Nrf2 in lung tissue. nih.gov This activation of the Nrf2 pathway leads to the increased expression of downstream antioxidant enzymes. frontiersin.orgnih.gov Research on the related compound, chlorogenic acid, further supports this mechanism, showing that it can stimulate the nuclear translocation of Nrf2 and induce the expression of Nrf2-dependent genes like heme oxygenase-1 (HO-1). frontiersin.orgnih.gov The activation of the Nrf2 pathway by this compound is a critical component of its ability to bolster cellular defenses against oxidative stress. nih.govmdpi.com

Table 3: this compound and the Nrf2 Signaling Pathway

| Compound | Model System | Key Finding | Reference |

|---|---|---|---|

| This compound (ICGAC) | Mouse Model of Allergic Asthma | Upregulated the expression of Nrf2 in lung tissue. | nih.gov |

| Chlorogenic Acid (related compound) | JB6 Cells (in vitro) | Stimulated nuclear translocation of Nrf2. | nih.gov |

| Chlorogenic Acid (related compound) | MC3T3-E1 Cells (in vitro) | Increased Nrf2 nuclear translocation. | oncotarget.com |

Attenuation of Lipid Peroxidation

This compound effectively attenuates lipid peroxidation, a detrimental process where oxidants like free radicals attack lipids, leading to cell damage. The anti-asthmatic mechanism of orally administered this compound has been linked to the inhibition of lipid peroxidation. nih.gov This protective effect is partly achieved through the upregulation of glutathione peroxidase 4 (GPX4), an enzyme that specifically reduces lipid hydroperoxides. nih.gov By increasing the expression of GPX4 and solute carrier family 7 member 11 (SLC7A11), ICAC enhances the synthesis of glutathione (GSH), which is a necessary cofactor for GPX4 activity, thereby inhibiting processes that lead to lipid peroxidation. nih.gov

Malondialdehyde (MDA) is a common biomarker for lipid peroxidation. frontiersin.org Studies on the parent compound, chlorogenic acid, have consistently demonstrated its ability to reduce MDA levels in various tissues, indicating a reduction in lipid peroxidation. nih.govfrontiersin.org For instance, chlorogenic acid has been shown to attenuate increases in lipid peroxidation in skin cells exposed to air pollutants and in rats with myocardial oxidative stress. nih.govresearchgate.net

Modulation of Mitochondrial ROS (mtROS) Signaling